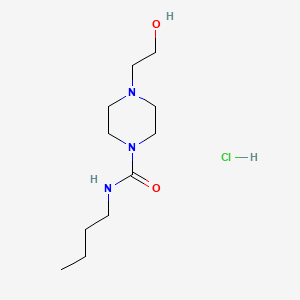![molecular formula C11H14F2N2O2S B5321288 1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine is a compound of interest in the field of chemistry due to its potential applications and unique structural features. This detailed analysis aims to explore its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties based on recent scientific research.
Synthesis Analysis
The synthesis of related sulfonamide and piperazine derivatives has been a subject of extensive study. For example, compounds with sulfonamide structures have been developed using novel methods for sulfonamide formation due to challenges with standard reactions, resulting in very low yields otherwise. p-Nitrophenoxide has been utilized as a leaving group with balanced stability-reactivity properties for the synthesis of diverse sulfonamides (Luo Yan et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For instance, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined through FTIR, NMR, XRD, and thermal analysis, providing insights into the molecular geometry and electronic properties via DFT methods (K. Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamides have been synthesized through innovative approaches due to challenges with traditional methods, demonstrating the chemical reactivity and potential for diverse chemical transformations of these compounds (Luo Yan et al., 2006). The synthesis of 4-alkyl-1,2-diphenyl-3,5-dioxopyrazolidines, incorporating sulfonamide pharmacophores, for evaluation as COX-2 inhibitors, highlights the chemical versatility and potential therapeutic applications of sulfonamide derivatives (M. A. Rahim et al., 2002).
Physical Properties Analysis
The physical properties, including melting points, NMR, and thermal behavior, of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been thoroughly studied, providing valuable information on the stability and behavior of these compounds under various conditions (K. Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties of sulfonamides and related compounds are highlighted by their synthesis methods and reactivity patterns. The development of new synthesis methods for sulfonamides, overcoming the limitations of traditional techniques, underscores the chemical adaptability and potential utility of these compounds in various applications (Luo Yan et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound 1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine, also known as Oprea1_408698, is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.
Mode of Action
It is known to interact with its target, pyruvate kinase pkm . The interaction between the compound and its target could lead to changes in the enzymatic activity of Pyruvate kinase PKM, potentially affecting the glycolysis pathway.
Biochemical Pathways
The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . Glycolysis is a critical biochemical pathway involved in the breakdown of glucose, providing energy and metabolic intermediates for cells. Changes in this pathway could have downstream effects on cellular energy production and other metabolic processes.
Result of Action
Given its target, it may influence cellular respiration and energy production by modulating the activity of Pyruvate kinase PKM
properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFRCYHPLHPYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-morpholin-4-yl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5321211.png)
![methyl 5-(2-isopropoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321219.png)
![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5321230.png)
![N-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5321234.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5321246.png)

![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321263.png)

![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
